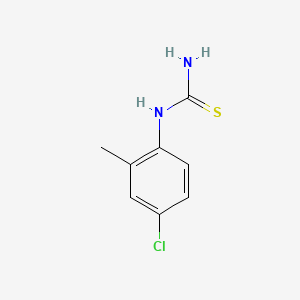

1-(4-Chloro-2-methylphenyl)-2-thiourea

Description

Significance of Thiourea (B124793) Derivatives in Medicinal Chemistry and Materials Science

Thiourea derivatives represent a versatile scaffold that has been extensively explored for a wide range of biological activities. mdpi.com The presence of nitrogen and sulfur atoms allows for diverse chemical interactions, making these compounds promising candidates for drug design. nih.govsemanticscholar.org In medicinal chemistry, thiourea derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.com Some have also been investigated as anticonvulsants and for the treatment of hyperthyroidism. semanticscholar.org

In the realm of materials science, the unique properties of thiourea derivatives make them valuable in various applications. Their ability to act as corrosion inhibitors for metals is a well-documented area of research. emerald.comanalis.com.my Furthermore, they have been utilized in the synthesis of polymers and as components in the development of chemosensors, particularly for the detection of heavy metal ions. analis.com.my

Overview of Research Focus on Substituted Phenylthioureas

The introduction of substituents onto the phenyl ring of phenylthiourea (B91264) derivatives allows for the fine-tuning of their chemical and biological properties. Academic research in this area has largely focused on synthesizing novel substituted phenylthioureas and evaluating their potential applications. A significant portion of this research is dedicated to exploring their bioactivities. For instance, various studies have demonstrated the antimicrobial activities of substituted phenylthioureas, with some compounds showing efficacy comparable to or greater than standard drugs. researchgate.net

Furthermore, the cytotoxic effects of substituted phenylthioureas against various cancer cell lines have been a major area of investigation. nih.gov The nature and position of the substituents on the phenyl ring have been shown to play a crucial role in their anticancer activity. nih.gov For example, the presence of electron-withdrawing groups on the phenyl ring has been found to enhance the cytotoxic properties of some 1,3-disubstituted thiourea derivatives. nih.gov Research has also delved into their potential as enzyme inhibitors, with some substituted phenylthioureas showing potent inhibitory activity against enzymes like urease.

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEGMOSORJUJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90213869 | |

| Record name | Urea, 1-(4-chloro-o-tolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-71-2 | |

| Record name | Urea, 1-(4-chloro-o-tolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(4-chloro-o-tolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63980-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chloro 2 Methylphenyl 2 Thiourea and Its Analogues

General Synthetic Routes for Substituted Thioureas

The preparation of substituted thioureas can be achieved through several reliable synthetic pathways. These methods are broadly applicable and can be adapted to produce a vast array of symmetrically and unsymmetrically substituted products.

The most direct and widely utilized method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.netresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group, resulting in the formation of the thiourea (B124793) derivative. This approach is highly versatile, allowing for the synthesis of a wide variety of thioureas by simply varying the amine and isothiocyanate starting materials. researchgate.net The reaction can often be performed in various solvents or even under solvent-free conditions. tandfonline.comnih.gov

Table 1: General Scheme for Isothiocyanate-Mediated Thiourea Synthesis

| Reactant 1 | Reactant 2 | General Product |

| Isothiocyanate (R-N=C=S) | Amine (R'-NH₂) | N,N'-Disubstituted Thiourea (R-NH-C(S)-NH-R') |

An alternative and effective one-pot method involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, followed by the addition of an amine. researchgate.netnih.gov In this process, the acyl chloride first reacts with the thiocyanate salt to generate an acyl isothiocyanate intermediate in situ. researchgate.net This highly reactive intermediate is not isolated but is immediately treated with a suitable primary or secondary amine. nih.gov The subsequent reaction between the in situ generated isothiocyanate and the amine yields the corresponding 1-acyl-3-substituted thiourea derivative. This method is particularly useful for creating acyl thiourea compounds, which are valuable precursors in heterocyclic synthesis. nih.gov

Specific Synthesis Approaches for 1-(4-Chloro-2-methylphenyl)-2-thiourea Related Compounds

The synthesis of specifically substituted thioureas, such as analogues of this compound, often employs the general methods described above, tailored with specific starting materials. For instance, the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids has been reported, demonstrating a practical application of the acyl halide and thiocyanate route. nih.gov

In a typical procedure for a related compound, an appropriately substituted benzoyl chloride is reacted with potassium thiocyanate in a solvent like anhydrous acetone. nih.govnih.gov This mixture is refluxed to facilitate the formation of the benzoyl isothiocyanate intermediate. After cooling, a solution of the required amine, such as 4-aminoacetophenone or, hypothetically for the target compound, 4-chloro-2-methylaniline, is added. nih.gov The resulting mixture is then refluxed for several hours to complete the reaction, yielding the desired N-acylthiourea product after purification. nih.gov

Table 2: Example Synthesis of an Acyl Thiourea Derivative

| Step | Reactants | Intermediate/Product |

| 1 | 2,4-Dichlorobenzoyl chloride + Potassium thiocyanate | 2,4-Dichlorobenzoyl isothiocyanate (in situ) |

| 2 | 2,4-Dichlorobenzoyl isothiocyanate + 4-Aminoacetophenone | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide |

This table is based on the synthesis described in the literature for a related acyl thiourea derivative. nih.gov

Optimization of Reaction Conditions and Yields in Thiourea Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthesized thioureas. Several parameters can be adjusted, including temperature, reaction time, solvent, and the stoichiometry of the reactants. bibliotekanauki.plresearchgate.net

Research into the synthesis of thiourea using urea (B33335) and Lawesson's reagent identified optimal conditions as a reaction time of 3.5 hours at a temperature of 75°C, with a specific mass ratio of the reactants, achieving an average yield of 62.37%. bibliotekanauki.pl In other studies focusing on multicomponent synthesis, parameters such as the choice of solvent and the amount of excess reagents were critical. For example, using a water:acetonitrile mixture and adjusting the equivalents of sulfur powder were shown to significantly impact product yield. researchgate.net Performing reactions at lower temperatures, such as 60°C instead of 80°C, can lead to longer reaction times and lower yields. researchgate.net Furthermore, the development of protocols utilizing microwave assistance can dramatically reduce reaction times, for instance, from hours to just minutes, while maintaining good yields. nih.gov The screening of various reaction parameters, including pH and substrate concentration, is often necessary to achieve efficient coupling and minimize the formation of by-products. researchgate.net

Table 3: Parameters for Optimization in Thiourea Synthesis

| Parameter | Investigated Conditions | Effect on Reaction | Source |

| Temperature | 60°C vs. 80°C; Optimal at 75°C | Affects reaction rate and yield | bibliotekanauki.plresearchgate.net |

| Reaction Time | 3-5 hours; 3.5 hours (optimal) | Determines reaction completion and yield | bibliotekanauki.plnih.gov |

| Solvent | Aqueous medium; Acetone; Water:acetonitrile | Influences solubility and reaction rate | nih.govresearchgate.netorganic-chemistry.org |

| Reagent Ratio | Varying equivalents of reactants | Impacts yield and by-product formation | bibliotekanauki.plresearchgate.net |

| Technology | Conventional heating vs. Microwave | Microwave can significantly shorten reaction time | nih.gov |

Spectroscopic and Basic Structural Characterization of 1 4 Chloro 2 Methylphenyl 2 Thiourea

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 1-(4-Chloro-2-methylphenyl)-2-thiourea reveals characteristic vibrational frequencies that correspond to the various functional groups present in the molecule. The N-H stretching vibrations are typically observed in the region of 3400-3100 cm⁻¹. The aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹.

A key feature in the spectrum of thiourea (B124793) derivatives is the C=S (thione) stretching vibration, which is generally found in the range of 800-600 cm⁻¹. The C-N stretching vibrations are also prominent and typically appear between 1500 and 1400 cm⁻¹. The presence of the substituted phenyl ring gives rise to characteristic C=C stretching vibrations within the aromatic ring, usually in the 1600-1450 cm⁻¹ region. Furthermore, the C-Cl stretching vibration can be expected in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for Thiourea Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3400-3100 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N | Stretching | 1500-1400 |

| C=S | Stretching | 800-600 |

| C-Cl | Stretching | < 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

In the ¹H NMR spectrum, the protons attached to the nitrogen atoms (N-H) are expected to appear as broad singlets at a high chemical shift, typically downfield in the range of δ 9.0-11.0 ppm, due to their acidic nature and hydrogen bonding. The protons of the aromatic ring will resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. The splitting pattern of these aromatic protons will depend on their substitution pattern on the phenyl ring. The methyl group (-CH₃) protons attached to the aromatic ring are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The most downfield signal is typically that of the thiocarbonyl carbon (C=S), which is expected to resonate in the range of δ 180-190 ppm. The carbons of the aromatic ring will show signals in the region of δ 120-140 ppm. The chemical shifts of these aromatic carbons are influenced by the positions of the chloro and methyl substituents. The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| N-H | Broad Singlet | 9.0 - 11.0 |

| Aromatic C-H | Multiplet | 7.0 - 8.0 |

| -CH₃ | Singlet | 2.0 - 2.5 |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S | 180 - 190 |

| Aromatic C | 120 - 140 |

| -CH₃ | 15 - 25 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₉ClN₂S, which corresponds to a molecular weight of approximately 200.69 g/mol . scbt.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M⁺ and another at M⁺+2 in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. Fragmentation of the molecular ion under mass spectrometric conditions can also provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the thiourea side chain or cleavage of the aromatic ring.

Table 4: Basic Molecular Information for this compound

| Property | Value |

| Molecular Formula | C₈H₉ClN₂S |

| Molecular Weight | 200.69 g/mol scbt.com |

Computational Chemistry Approaches to 1 4 Chloro 2 Methylphenyl 2 Thiourea and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-(4-chloro-2-methylphenyl)-2-thiourea and its derivatives to predict their reactivity, stability, and spectroscopic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In a study of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids, which are closely related to this compound, DFT calculations were employed to determine their HOMO-LUMO energy gaps. nih.gov The results indicated that the substituent on the aroyl group significantly influences the electronic properties. For instance, the compound with a 3,5-dimethoxybenzoyl group (compound 4c in the study) exhibited the lowest energy gap, suggesting it is the most reactive and "softest" molecule in the series. nih.gov Conversely, molecules with larger energy gaps are considered "harder" and less reactive. mdpi.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov Therefore, the energies of these orbitals are also indicative of a molecule's electron-donating and accepting capabilities. In the aforementioned study of thiourea hybrids, compound 4c also had the highest HOMO energy, marking it as the best electron donor, and the lowest LUMO energy, making it the best electron acceptor. nih.gov

Below is a table summarizing the HOMO-LUMO energy data for selected 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivatives:

| Compound ID (in study) | Substituent on Aroyl Group | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4a | Benzoyl | -0.101 | -0.040 | 0.061 |

| 4b | 4-Methoxybenzoyl | -0.098 | -0.039 | 0.059 |

| 4c | 3,5-Dimethoxybenzoyl | -0.097 | -0.039 | 0.058 |

| 4d | 4-Methylbenzoyl | -0.100 | -0.040 | 0.060 |

Data sourced from a study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids. nih.gov

Vibrational Frequency Analysis and Spectral Correlation

DFT calculations are also a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. carta-evidence.org By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov This process, known as spectral correlation, is crucial for the structural elucidation of newly synthesized compounds.

For thiourea derivatives, characteristic vibrational modes include the N-H, C=S, and C=O stretching frequencies. In the 1H NMR spectra of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, the N-H protons typically appear as singlets at high chemical shifts (around 12.161 ppm and 11.815 ppm), which is indicative of thiourea formation and is influenced by intramolecular hydrogen bonding. nih.gov The 13C NMR spectra show strong signals for the thiocarbonyl (C=S) and carbonyl (C=O) groups, typically around 180 ppm and in the 160-175 ppm range, respectively. nih.gov

DFT-based vibrational analysis of related compounds, such as chloro-methylphenyl isocyanates, has demonstrated that several normal modes are often coupled, which is common in large molecules with low symmetry. nih.gov

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com It is widely used to understand the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein.

Ligand-Protein Interaction Profiling

Molecular docking studies on analogues of this compound have been instrumental in elucidating their potential as enzyme inhibitors. For example, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been docked into the active site of Jack Bean Urease (JBU) to understand their inhibitory mechanism. nih.gov

These studies reveal the specific interactions that stabilize the ligand-protein complex. Key interactions often include:

Hydrogen Bonds: The thiourea moiety is a good hydrogen bond donor and acceptor. In the case of the JBU inhibitors, the sulfur atom of the thiourea group was found to form a hydrogen bond with the amino acid residue Arg439, while the amino group formed another hydrogen bond with Ala636. nih.gov

Hydrophobic Interactions: The aromatic rings of the thiourea derivatives often engage in hydrophobic interactions with nonpolar residues in the active site of the enzyme. nih.govbiointerfaceresearch.com

The following table details the interacting residues for a potent inhibitor from the 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea series with Jack Bean Urease:

| Ligand (in study) | Interacting Residues | Type of Interaction |

| 4i (with 2,4-dichlorobenzoyl group) | Arg439 | Hydrogen Bond |

| Ala636 | Hydrogen Bond | |

| Ala436, Gln635, Asp494 | Van der Waals |

Data from molecular docking of a 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivative with Jack Bean Urease. nih.gov

Binding Energy Calculations and Evaluation

A crucial output of molecular docking simulations is the binding energy, which estimates the strength of the interaction between the ligand and the protein. researchgate.net A more negative binding energy indicates a more stable complex and a higher binding affinity.

In the study of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as urease inhibitors, the compound with a 2,4-dichlorobenzoyl group (4i ) showed a strong binding energy of -28.76 kJ/mol. nih.gov This was significantly better than the parent compound with a simple benzoyl group (4a ), which had a binding energy of -26.4 kJ/mol. nih.gov These computational results correlated well with the experimental inhibitory activities, where compound 4i was the most potent inhibitor. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex by simulating the movements of atoms and molecules over time. researchgate.net This allows for an assessment of the stability of the complex and the persistence of the interactions observed in static molecular docking.

For the 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea-urease complex, MD simulations were performed to evaluate its stability. nih.gov The root mean square deviation (RMSD) of the complex was monitored over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov In the case of the Urease-4i complex, the system stabilized after 17 nanoseconds, with the ligand remaining firmly bound throughout the simulation. nih.gov

Another parameter analyzed in MD simulations is the root mean square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. nih.gov Low RMSF values for the residues in the binding site suggest that the ligand-protein interaction is stable. nih.gov

Computational Prediction of Molecular Descriptors Relevant to Biological Activity

Computational chemistry provides a powerful lens for predicting the biological potential of molecules like this compound and its analogues, bypassing the need for extensive initial synthesis and laboratory testing. By calculating a variety of molecular descriptors, researchers can gain insights into a compound's reactivity, stability, and potential interactions with biological targets. These theoretical calculations are particularly valuable in the fields of quantitative structure-activity relationship (QSAR) studies and drug design.

Detailed research findings have shown that the electronic properties of thiourea derivatives are closely linked to their biological activities. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, which can be crucial for a molecule's interaction with biological receptors.

One significant study focused on a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which are structurally similar to this compound. nih.gov This research utilized Density Functional Theory (DFT) to calculate the HOMO, LUMO, and the HOMO-LUMO energy gap for these compounds and correlated these descriptors with their potent urease inhibitory activity. nih.gov The findings revealed that compounds with a modest HOMO-LUMO energy gap exhibited strong biological activity. nih.gov

The calculated electronic properties for several analogues are presented in the table below. This data illustrates how substitutions on the aroyl ring influence the electronic characteristics of the molecules.

Table 1: Calculated Molecular Descriptors for 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4a | -0.119 | -0.059 | 0.060 |

| 4b | -0.116 | -0.057 | 0.059 |

| 4c | -0.116 | -0.058 | 0.058 |

| 4d | -0.118 | -0.058 | 0.060 |

| 4e | -0.129 | -0.063 | 0.066 |

| 4f | -0.130 | -0.062 | 0.068 |

| 4g | -0.129 | -0.063 | 0.066 |

| 4h | -0.122 | -0.060 | 0.062 |

| 4i | -0.123 | -0.060 | 0.063 |

| 4j | -0.123 | -0.060 | 0.063 |

Data sourced from a study on urease inhibitors. nih.gov

As shown in the table, the substitutions on the aroyl ring lead to variations in the HOMO-LUMO energy gap. For instance, compound 4c , which was identified as the "softest" molecule, possessed the lowest energy gap at 0.058 eV. nih.gov The correlation between these calculated descriptors and the experimentally determined biological activity provides a rational basis for the design of new, more potent inhibitors. nih.gov

Other computational studies on different thiourea derivatives have reinforced the importance of these molecular descriptors. For example, in a study of 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea, the calculated HOMO-LUMO energy gap was 3.5399 eV, indicating a highly reactive molecule. researchgate.net

Beyond frontier molecular orbitals, QSAR studies have identified other descriptors that are crucial for predicting the biological activity of thiourea derivatives. These can include:

LogP (Octanol-Water Partition Coefficient): This descriptor provides a measure of a molecule's lipophilicity, which is critical for its ability to cross biological membranes. For a series of thiourea derivatives, LogP values were generated to suggest their potential bioavailability. farmaciajournal.com

Molecular Weight, Mass, and Volume: These basic properties influence how a molecule fits into the active site of a protein or enzyme.

Polarizability and Electronegativity: These descriptors relate to how the electron cloud of a molecule is distorted in an electric field and the atom's ability to attract electrons, respectively, which can govern intermolecular interactions.

The collective findings from these computational approaches underscore the utility of predicting molecular descriptors to guide the synthesis and development of new thiourea analogues with enhanced biological activities. By understanding the relationship between a molecule's structure and its electronic and physicochemical properties, researchers can more effectively design compounds with desired therapeutic effects.

Biological Activities of 1 4 Chloro 2 Methylphenyl 2 Thiourea and Thiourea Analogues

Enzyme Inhibition Studies of 1-(4-Chloro-2-methylphenyl)-2-thiourea and Analogues

Thiourea (B124793) derivatives have been identified as potent inhibitors of various enzymes, a characteristic attributed to their unique structural features which allow for interaction with enzyme active sites.

Urease Enzyme Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a key strategy against infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiourea and its derivatives are recognized as potent urease inhibitors, often exhibiting greater activity than the standard inhibitor, acetohydroxamic acid. nih.govnih.gov The inhibitory potential is significantly influenced by the nature and position of substituents on the phenyl ring.

Research on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, isomers closely related to the subject compound, demonstrated exceptional inhibitory activity against jack bean urease, with IC₅₀ values significantly lower than the thiourea standard. nih.gov For instance, the derivative 1-(4-nitrobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea exhibited an IC₅₀ value of 0.0019 µM, compared to 4.7455 µM for the standard thiourea. nih.gov Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as chloro and nitro groups, on the aryl ring generally enhance urease inhibitory activity. biointerfaceresearch.combrieflands.comresearchgate.net Specifically, chloro-substitution at the para-position of the phenyl ring has been associated with good urease inhibitory activity. nih.gov

Table 1: Urease Inhibitory Activity of Selected Thiourea Analogues

Urea Transporter (UT-A1, UT-B) Inhibition

Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes, playing a crucial role in the kidney's urine concentrating mechanism. nih.gov Small-molecule inhibitors of UTs are being explored as a novel class of salt-sparing diuretics. mdpi.comresearchgate.net Thiourea and its analogues have been identified as inhibitors of both the UT-A1 (in kidney tubule epithelium) and UT-B (in vasa recta endothelium) isoforms. nih.govmdpi.com

A study evaluating 36 thiourea analogues revealed a wide range of inhibition activities and selectivities. The potency of inhibition was found to be dependent on the stereo-electronic properties of the substituents on the phenyl ring. nih.govmdpi.com Generally, electron-withdrawing substituents at the meta-position on the aryl ring conferred the greatest potency. nih.gov For example, 3-nitrophenyl-thiourea was the most potent inhibitor identified in one study, with an IC₅₀ of approximately 0.2 mM for both UT-A1 and UT-B. mdpi.com While this compound was not specifically tested in these studies, the established SAR suggests it would possess inhibitory activity.

Table 2: Urea Transporter Inhibitory Activity of Phenylthiourea (B91264) Analogues

Other Enzyme Targets (e.g., Neuraminidase, Glucosidase, DNA Topoisomerase, HIV Reverse Transcriptase)

The thiourea scaffold has been investigated for its inhibitory effects on a broad range of other enzymes.

Neuraminidase: Acyl-thiourea derivatives have been studied as potential inhibitors of the influenza virus neuraminidase, an important target for antiviral drugs. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to optimize the thiourea structure to enhance inhibitory activity against this enzyme. brieflands.com

Glucosidase: Numerous studies have demonstrated that thiourea derivatives can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. researchgate.netnih.gov A variety of thiourea derivatives have shown excellent inhibitory potential, with some analogues exhibiting significantly greater potency than the standard drug, acarbose. nih.govsemanticscholar.org For instance, certain triazinoindole-bearing thiosemicarbazides displayed IC₅₀ values as low as 1.30 µM, compared to 38.60 µM for acarbose. nih.gov

DNA Topoisomerase: Thiourea derivatives are known inhibitors of human and bacterial DNA topoisomerases. biointerfaceresearch.comnih.gov These enzymes are critical for managing DNA topology during replication and transcription, making them valuable targets in anticancer and antibacterial therapy. Certain N-arylthiourea derivatives have shown inhibitory effects on bacterial topoisomerase IV. mdpi.com Additionally, some indole-derived thioureas inhibit S. aureus topoisomerase IV and DNA gyrase. nih.gov Copper (II) complexes of halogenphenylthiourea derivatives have also been identified as dual inhibitors of DNA gyrase and topoisomerase IV from S. aureus.

HIV Reverse Transcriptase: Thiourea derivatives, particularly the phenethyl-thiazolyl-thiourea (PETT) class, are well-documented non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov They bind to an allosteric site on the enzyme, noncompetitively inhibiting DNA polymerization. nih.gov Research has led to the development of thiourea derivatives with potent activity against wild-type and mutant strains of HIV-1. nih.govnih.gov However, it is noteworthy that a study on 4-chloro-3-nitrophenylthiourea derivatives found that none of the tested compounds showed selective antiviral activity against HIV-1. mdpi.com

Antimicrobial Efficacy

The antimicrobial properties of this compound and its analogues have been evaluated against a variety of pathogenic bacteria and fungi.

Antibacterial Activity (Gram-positive and Gram-negative strains)

Thiourea derivatives generally exhibit greater antibacterial activity against Gram-positive bacteria than Gram-negative bacteria. scispace.com This selectivity is often attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to many antibacterial agents. scispace.com

Studies on 4-chloro-3-nitrophenylthiourea derivatives revealed high activity against both standard and hospital strains of Gram-positive pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL. youtube.com Derivatives with electron-donating alkyl substituents on the phenyl ring were found to be particularly promising. mdpi.com Another series of thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold also showed significant inhibition against Gram-positive cocci, with MIC values between 2 and 32 µg/mL. nih.gov In contrast, a thiourea derivative known as TD4 showed potent activity against several Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 2–16 µg/mL, but had no significant activity against Gram-negative bacteria (MIC > 256 µg/mL). scispace.com

Table 3: Antibacterial Activity of Selected Thiourea Analogues

Antifungal Activity

Thiourea derivatives have demonstrated a broad spectrum of antifungal activity against various human and plant pathogens. researchgate.net Their efficacy has been noted against clinically important yeasts like Candida species and various phytopathogenic fungi.

Research on thiourea derivatives of 2-thiophenecarboxylic acid showed notable inhibitory effects against the multidrug-resistant yeast Candida auris, with an ortho-methylated derivative showing the highest activity. researchgate.netresearchgate.net Other studies have reported the potent activity of novel acyl thiourea derivatives against a panel of 11 fungi and 3 Phytophthora strains. semanticscholar.org Furthermore, citral-thiourea derivatives have been developed as highly effective antifungal agents against Colletotrichum gloeosporioides, the causative agent of anthracnose in various fruits, with some derivatives showing significantly better performance than commercial fungicides. oup.com The antifungal activity is influenced by structural features such as molecular size and the presence and position of halogen atoms on the benzene (B151609) ring. oup.com

Table 4: Antifungal Activity of Selected Thiourea Analogues

Antiviral Activity

Thiourea derivatives have emerged as a significant class of compounds in the search for novel antiviral agents, demonstrating activity against a wide range of viruses. Research has highlighted the thiourea moiety as an important pharmacophore for developing potent antiviral drugs. nih.govbenthamdirect.com

A series of thiourea compounds demonstrated potent activity against the Hepatitis C Virus (HCV) in cell-based assays. Structure-activity relationship (SAR) studies revealed that the length and position of an alkyl linker were crucial for their anti-HCV activity. One derivative featuring a six-carbon alkyl linker was identified as a particularly potent inhibitor with an EC₅₀ value of 0.047 µM and a high selectivity index of 596. nih.gov

In the context of HIV, certain thiourea derivatives have shown significant inhibitory effects. nih.gov One study found that N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea was highly effective against HIV-1 replication in peripheral blood mononuclear cells, with an IC₅₀ value of 0.007 µM. researchgate.net Notably, this compound was significantly more potent than the reference drug, trovirdine, against a multidrug-resistant HIV-1 strain. researchgate.net SAR studies have indicated that substitutions on the phenyl ring are critical; for instance, ortho-chloro or fluoro-substituted phenyl groups on the thiourea nucleus are considered essential for anti-HIV activity. benthamdirect.com Another compound, 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-allylthiourea (compound 3b), was able to block HIV replication with IC₅₀ values of 54.9 µg/ml and 65.9 µg/ml against HIV-1 and HIV-2, respectively. nih.gov

The antiviral potential of thiourea derivatives extends to the hepatitis B virus (HBV). Novel derivatives, designated DSA-00, DSA-02, and DSA-09, have exhibited strong antiviral activity against HBV, with efficacy comparable to the established drug Entecavir. biorxiv.org

More recently, in the effort to combat SARS-CoV-2, thiourea derivatives have been investigated as potential inhibitors. The compound 1,(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea) (BB IV-46) was identified as a potential inhibitor that may prevent viral entry into cells by blocking the interaction between the virus's spike protein and the ACE2 receptor. nih.gov Additionally, research into planar chiral thiourea derivatives has shown promising activity against plant viruses, specifically the potato virus Y (PVY). researchgate.net

Anticancer and Antiproliferative Potency (In Vitro Cell Line Studies)

Thiourea and its derivatives have been extensively investigated for their potential as anticancer agents, with numerous in vitro studies demonstrating their antiproliferative effects against a variety of cancer cell lines. biointerfaceresearch.comresearchgate.net The substitution pattern on the thiourea scaffold plays a crucial role in determining the cytotoxic activity and selectivity of these compounds. analis.com.my

N-aryl and N,N′-diaryl substituted thioureas, in particular, show considerable promise. biointerfaceresearch.com Their anticancer effect is attributed to their chemical structure, which allows for interactions with key biological targets like proteins and DNA. biointerfaceresearch.com For instance, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea, a close analogue of this compound, was shown to suppress the growth of eight different breast cancer cell lines with IC₅₀ values ranging from 2.2 to 5.5 μM. biointerfaceresearch.com The presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the phenyl rings often enhances the antiproliferative activity. biointerfaceresearch.comnih.gov This is exemplified by 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, which significantly reduced the proliferation of the A549 lung cancer cell line with a potent IC₅₀ value of 0.2 µM. biointerfaceresearch.com

A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC₅₀ values often below 10 µM. nih.gov Derivatives with 3,4-dichloro and 4-trifluoromethyl-phenyl substituents displayed the highest activity in this series. nih.gov Similarly, thiourea derivatives of salinomycin (B1681400) exhibited 2- to 10-fold higher potency against a metastatic colon cancer cell line (SW620) than the parent compound. nih.gov

The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net For example, a potent 3,4-dichlorophenylthiourea derivative was found to induce late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov Some thiourea derivatives also inhibit the secretion of interleukin-6 (IL-6), a cytokine involved in tumor progression. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | Lung | 0.2 | biointerfaceresearch.com |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | Breast | 2.2 - 5.5 | biointerfaceresearch.com |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 | Metastatic Colon | 1.5 | nih.gov |

| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 | Metastatic Colon | 5.8 | nih.gov |

| 1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 | Metastatic Colon | 7.6 | nih.gov |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 | Breast | 3.0 | biointerfaceresearch.com |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MCF7 | Breast | 4.5 | biointerfaceresearch.com |

Antioxidant Radical Scavenging Activity

Thiourea and its derivatives are recognized for their ability to act as potent scavengers of reactive oxygen species (ROS), such as superoxide (B77818) radical anions (O₂⁻) and hydroxyl radicals (OH•). hueuni.edu.vnnih.govnih.gov This antioxidant activity is a significant aspect of their biological profile, as oxidative stress is implicated in numerous diseases. The mechanism by which thiourea derivatives exert their antioxidant effects is believed to primarily involve hydrogen atom transfer (HAT). hueuni.edu.vnmdpi.com

The radical scavenging potential of these compounds has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays. researchgate.netdergipark.org.tr Studies have shown that the structural features of the thiourea derivatives significantly influence their antioxidant capacity. For example, in a comparison between 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), DPTU was found to be a much more effective radical scavenger. hueuni.edu.vnresearchgate.net

A study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which are structurally very similar to the target compound, revealed that derivatives substituted with methyl, nitro, and chloro groups exhibited good radical scavenging activity. nih.gov This indicates that the specific electronic properties of the substituents on the aromatic rings can modulate the antioxidant potential. Some thiourea derivatives have shown antioxidant activity comparable to or even better than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). dergipark.org.trmdpi.com

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | hueuni.edu.vnresearchgate.net |

| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM | hueuni.edu.vnresearchgate.net |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 mM | hueuni.edu.vnresearchgate.net |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 mM | hueuni.edu.vnresearchgate.net |

| Thiourea Derivative 2a | DPPH | Higher activity than standard | researchgate.net |

| Thiourea Derivative 2c | ABTS | Higher activity than standard | researchgate.net |

DNA Binding and Interaction Assays

The interaction of thiourea derivatives with DNA is a critical area of study, as it can elucidate the mechanism behind their anticancer and other biological activities. biointerfaceresearch.com The generally planar structure of aryl-substituted thioureas is thought to facilitate their binding to DNA, either through intercalation between base pairs or by fitting into the minor or major grooves of the DNA helix. biointerfaceresearch.com

Multiple biophysical techniques, including UV-Visible spectroscopy, fluorescence studies, cyclic voltammetry, and viscosity measurements, have been employed to investigate these interactions. mdpi.comresearchgate.net Molecular docking studies further support these experimental findings, providing insights into the specific binding modes and interactions at the molecular level. biointerfaceresearch.commdpi.com

Research has shown that many thiourea derivatives interact with DNA through a "mixed mode" of binding, which involves both partial intercalation and groove binding. biointerfaceresearch.comnih.gov For example, molecular docking studies of an adamantane-naphthyl thiourea conjugate revealed that its planar naphthyl group intercalates between DNA base pairs, while other parts of the molecule interact with the minor groove. biointerfaceresearch.com Similarly, a series of bis-acyl-thiourea derivatives were found to interact with DNA, preferably via intercalation, as suggested by electrochemical and spectral analyses. mdpi.com Molecular docking of these compounds indicated that they establish hydrogen bonds with DNA base pairs. mdpi.com

In addition to direct binding, some thiourea derivatives can interact with DNA-associated enzymes. For instance, certain derivatives containing a 1,3-thiazole ring have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, through hydrogen bond interactions within the enzyme's active site. rsc.org These varied interactions with DNA and related enzymes underscore the diverse mechanisms by which thiourea compounds can exert their biological effects.

Mechanistic Investigations of Biological Action

Elucidation of Molecular Interactions with Biological Targets

The thiourea (B124793) scaffold is a critical building block in designing new drug candidates, with researchers modifying its structure to enhance ligand binding to biological targets. biointerfaceresearch.com The N-H groups within the thiourea moiety are particularly important, acting as hydrogen bond donors that facilitate interactions with biological receptors. researchgate.netfrontiersin.org

Molecular docking studies on closely related compounds, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have provided a detailed view of how these molecules interact with enzymes like jack bean urease (JBU). nih.gov Computational analysis has identified key binding conformations within the active pocket of the JBU enzyme. nih.gov These interactions are highly specific, involving the enzyme's nickel atoms and key amino acid residues. nih.gov For instance, detailed structural analysis shows that metal-binding residues such as His545, His519, His409, His407, and Asp633 have direct interactions within the active pocket of JBU. nih.gov The binding is further stabilized by hydrogen bonds, a common feature for this class of compounds. nih.gov The ability of the thiourea core to form these directed interactions is fundamental to its biological activity.

Table 1: Summary of Molecular Interactions for a Related Thiourea Derivative

| Interacting Component | Type of Interaction | Target Enzyme |

|---|---|---|

| Ni(II) ions | Metal Coordination | Jack Bean Urease |

| His545, His519, His409, His407 | Direct Interaction | Jack Bean Urease |

| Asp633 | Direct Interaction | Jack Bean Urease |

Mechanisms of Cellular Pathway Modulation

Experimental studies have shown that the therapeutic potential of thiourea derivatives often stems from their ability to target multiple pathways involved in disease processes, including carcinogenesis. biointerfaceresearch.com While the specific pathways modulated by 1-(4-Chloro-2-methylphenyl)-2-thiourea are not defined, related compounds have been shown to influence key signaling cascades. For example, certain thiourea derivatives have been reported to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov This modulation of fundamental cellular processes underscores the potential for this class of compounds to act as targeted therapeutic agents.

Enzyme Kinetics and Inhibition Mechanisms

A primary mechanism through which thiourea derivatives exert their biological effects is the inhibition of specific enzymes. mdpi.comnih.gov Kinetic studies on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, a compound with high structural similarity, demonstrated potent, non-competitive inhibition against jack bean urease. nih.gov

In this non-competitive inhibition model, the inhibitor binds to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. nih.gov This is evidenced by Lineweaver-Burk plots where the maximum velocity (Vmax) of the reaction decreases in the presence of the inhibitor, while the Michaelis constant (Km) remains unchanged. nih.gov For one of the most potent derivatives in the studied series, the dissociation constant (Ki) of enzyme inhibition was determined to be 0.0003 µM, indicating a very high affinity for the enzyme. nih.gov

This pattern of non-competitive inhibition is not unique to urease. Other studies have found that various thiourea-containing drugs act as non-competitive inhibitors of tyrosinase, another key enzyme target. nih.govnih.gov This suggests that non-competitive inhibition may be a common mechanistic feature for this class of compounds, including this compound.

Table 2: Enzyme Inhibition Profile of a Structurally Similar Thiourea Derivative

| Target Enzyme | Inhibition Type | Kinetic Parameters |

|---|

Coordination Chemistry of Thiourea Ligands Including 1 4 Chloro 2 Methylphenyl 2 Thiourea

Ligand Characteristics and Donor Site Versatility (S, O, N donor atoms)

Thiourea (B124793) derivatives are structurally versatile ligands primarily due to the presence of multiple nucleophilic donor atoms: sulfur, nitrogen, and, in the case of acyl/aroyl derivatives, oxygen. uobasrah.edu.iqnih.govmdpi.com This multi-donor capability allows for various coordination modes. mdpi.com The flexibility of these ligands is also influenced by the thione (C=S) ↔ thiol (C-SH) tautomerism, which facilitates different bonding interactions with metal centers. uobasrah.edu.iqresearchgate.net

The primary donor sites and their characteristics are:

Sulfur (S): The soft sulfur atom of the thiocarbonyl group (C=S) is the most common coordination site. Thioureas typically act as neutral monodentate ligands, bonding to metal ions through the sulfur atom. mdpi.comcardiff.ac.uk This mode is prevalent in reactions conducted in the absence of a base. mdpi.com

Nitrogen (N): The nitrogen atoms can also participate in coordination. Upon deprotonation of one of the N-H groups, the resulting anionic ligand can act as a bidentate N,S-donor, forming a stable chelate ring with the metal ion. mdpi.commdpi.comstackexchange.com This coordination is often facilitated by carrying out the synthesis in a basic medium. mdpi.com

Oxygen (O): In acyl or aroyl-substituted thioureas, the carbonyl oxygen atom can act as a hard donor site. These ligands can coordinate as monoanionic bidentate O,S donors, especially after deprotonation. cardiff.ac.ukresearchgate.net This often results in the formation of a stable six-membered ring involving the metal center. cardiff.ac.uk

This versatility in donor sites allows thiourea derivatives to coordinate with a wide range of hard and soft metal ions, leading to complexes with varied geometries and properties. sphinxsai.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea ligands, including substituted derivatives like 1-(4-Chloro-2-methylphenyl)-2-thiourea, generally involves the direct reaction of the ligand with a metal salt in an appropriate solvent. mdpi.comiiste.org Typically, the ligand is dissolved in a solvent such as ethanol, and a solution of the metal salt (e.g., CuCl₂, Na₂PdCl₄, NiCl₂·6H₂O) is added, often in a 2:1 ligand-to-metal molar ratio. mdpi.commdpi.com The reaction conditions, such as the presence or absence of a base (e.g., Et₃N), can dictate the final coordination mode of the ligand. mdpi.com

Characterization of the resulting complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: Used to identify the coordination sites. A shift in the C=S stretching vibration band upon complexation indicates coordination through the sulfur atom. mdpi.com Similarly, changes in the N-H bands can suggest nitrogen involvement, and the disappearance of an N-H peak often confirms deprotonation. mdpi.com

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the ligand's structure in solution. A downfield shift of the N-H proton signal in ¹H NMR can suggest coordination through the sulfur atom. mdpi.com The disappearance of this signal is strong evidence of deprotonation and N,S bidentate coordination. mdpi.com In ¹³C NMR, a shift in the thiocarbonyl carbon (C=S) signal also supports coordination. mdpi.com

UV-Visible Spectroscopy: Gives insights into the geometry of the complex and the electronic transitions occurring within it. uobasrah.edu.iq

Single-Crystal X-ray Diffraction: Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. uobasrah.edu.iqcardiff.ac.uk

Other Techniques: Elemental analysis, molar conductivity measurements, and magnetic susceptibility studies are also used to confirm the stoichiometry and geometry of the complexes. mdpi.comiiste.org

The versatile nature of thiourea ligands leads to the formation of various types of metal complexes depending on the metal ion, reaction conditions, and the stoichiometry of the reactants.

| Complex Type | General Formula | Description | Metal Ion Examples |

| ML₂Cl₂ | [M(L)₂Cl₂] | The neutral thiourea ligand (L) acts as a monodentate donor through the sulfur atom. Two ligand molecules and two chloride ions coordinate to the metal center. mdpi.commdpi.com | Pd(II), Pt(II), Cu(II), Hg(II), Zn(II) mdpi.commdpi.com |

| ML₂ | [M(L)₂] | The thiourea ligand is deprotonated and acts as a bidentate N,S or O,S chelating agent. Two deprotonated ligands coordinate to the metal center to form a neutral complex. mdpi.comnih.gov | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II) mdpi.com |

| Heterobinuclear Complexes | - | Thiourea derivatives can act as bridging ligands, connecting two different metal centers, although this is less common. The sulfur atom can bridge two metal ions (M-S-M'). mdpi.com | - |

The coordination mode adopted by the thiourea ligand directly influences the resulting geometry of the metal complex.

| Coordination Mode | Donor Atoms | Resulting Geometries | Examples |

| Monodentate | S | Can lead to various geometries depending on the metal and other ligands. Examples include linear, trigonal planar, tetrahedral, and square planar. mdpi.comuobasrah.edu.iqcardiff.ac.ukresearchgate.net | Au(I) complexes can be linear. researchgate.net Cu(I) complexes can be trigonal planar. uobasrah.edu.iq Zn(II) and Hg(II) complexes are often tetrahedral. mdpi.com Pd(II) and Pt(II) complexes are typically square planar. mdpi.com |

| Bidentate (N,S-chelation) | N, S | This chelation often results in square planar or octahedral geometries. mdpi.comuobasrah.edu.iqmdpi.com | Ni(II), Cu(II), and Pd(II) can form square planar complexes. mdpi.comiiste.org Co(II) and Ni(II) can also form octahedral complexes. uobasrah.edu.iq |

| Bidentate (O,S-chelation) | O, S | Common for acyl/aroyl thioureas, this mode typically leads to square planar geometries. cardiff.ac.ukresearchgate.net | Pd(II) complexes. researchgate.net |

| Bridging | S | The sulfur atom can bridge two metal centers, contributing to the formation of dinuclear or polynuclear structures. mdpi.comresearchgate.net | Dinuclear and polynuclear Cu(I) complexes. researchgate.net |

Enhanced Biological Activity of Thiourea Metal Complexes

A significant aspect of thiourea coordination chemistry is the observation that the biological activity of these ligands is often substantially enhanced upon complexation with metal ions. nih.govbohrium.com While many free thiourea ligands exhibit moderate or even negligible cytotoxicity or antimicrobial effects, their corresponding metal complexes frequently display potent activity. researchgate.netnih.govbohrium.com

This enhancement is observed across various biological applications, including:

Anticancer Activity: The coordination of metals like gold, silver, platinum, palladium, and copper to thiourea derivatives has been shown to trigger or improve cytotoxic activity against various human cancer cell lines, such as breast (MCF-7), lung (A549), and cervical (HeLa) cancers. mdpi.comnih.gov For instance, certain platinum(II) and gold(I) complexes of thioureas have shown significantly higher inhibitory effects compared to the free ligands. mdpi.comnih.gov

Antimicrobial Activity: Metal complexes of thioureas have demonstrated good to excellent activity against various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.com In many cases, the activity of the complexes surpasses that of the parent ligand. mdpi.comnih.gov The Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, for example, was found to be highly active against methicillin-resistant Staphylococci. nih.gov

The improved biological potency of the metal complexes is thought to arise from the synergistic effects of the metal ion and the organic ligand, potentially involving mechanisms like enhanced cellular uptake and interaction with biological targets such as DNA and critical enzymes. nih.govnih.gov

Applications in Metal Pre-concentration and Separation

The strong chelating ability of thiourea derivatives, particularly their affinity for heavy and precious metal ions, makes them excellent candidates for applications in analytical and environmental chemistry. uobasrah.edu.iq They are effectively used as reagents for the pre-concentration and separation of metal ions from various matrices. uobasrah.edu.iqnih.gov

Pre-concentration of Trace Metals: Thiourea-based adsorbents have been developed for the pre-concentration of trace amounts of metal ions from aqueous solutions, such as tap water and seawater. nih.gov For example, a novel adsorbent, 3-phenyl-1-(2-pyridyl)thiourea (PPTU), was synthesized to effectively adsorb and pre-concentrate Cu(II), Cd(II), Ni(II), Pb(II), and Fe(II) ions, allowing for their subsequent determination by methods like Flame Atomic Absorption Spectrophotometry (FAAS). nih.gov

Selective Recovery of Precious Metals: Functionalized materials incorporating thiourea groups are used for the selective separation and recovery of precious metals. Thiourea-modified magnetic nanoparticles have been shown to be highly effective and selective adsorbents for recovering Pt(IV), Au(III), and Pd(II) from acidic industrial effluents, such as those from electronic waste. nih.gov The magnetic nature of the nanoparticles allows for easy separation of the adsorbent from the solution, making the process efficient and reusable. nih.gov

These applications leverage the specific affinity of the thiourea sulfur donor for soft metal ions, enabling their selective capture even from complex matrices containing high concentrations of other ions. nih.govnih.gov

Structure Activity Relationship Sar Studies for 1 4 Chloro 2 Methylphenyl 2 Thiourea Derivatives

Impact of Substituent Modifications on Biological Potency

The biological potency of thiourea (B124793) derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Research on related compounds, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, has demonstrated that modifications to the chemical structure can drastically alter their enzyme inhibitory activity. nih.gov

For instance, in the context of urease inhibition, the introduction of a methoxy (B1213986) group to the aroyl portion of the molecule leads to improved activity compared to the unsubstituted parent compound. The position of this substituent is crucial; a methoxy group at the para-position (4-position) results in a better inhibitory effect than when it is at the meta-position (3,5-positions). This is attributed to the electronic effects of the substituent: at the para-position, the methoxy group acts as an electron-donating group through resonance, whereas at the meta-position, it functions as an electron-withdrawing group via the inductive effect. nih.gov

Similarly, studies on other thiourea derivatives as potential anticancer agents have highlighted the importance of halogen substituents. A series of sulfur-containing thiourea and sulfonamide derivatives were evaluated for their in vitro anticancer activities against several cancer cell lines. nih.gov Among these, compounds featuring a 4-chlorophenyl group displayed a broad array of cytotoxic activities. nih.gov For example, one 4-chloro derivative was identified as the most potent cytotoxic compound against the HuCCA-1 cell line. nih.gov

The table below summarizes the cytotoxic activity of selected thiourea derivatives, illustrating the impact of different substituents.

| Compound | Substituent | Cell Line | IC₅₀ (µM) |

| 10 | Fluoro-thiourea derivative | MOLT-3 | 1.20 |

| 14 | Fluoro-thiourea derivative | HepG2 | 1.50 - 16.67 |

| 14 | Fluoro-thiourea derivative | A549 | 1.50 - 16.67 |

| 14 | Fluoro-thiourea derivative | MDA-MB-231 | 1.50 - 16.67 |

| 22 | Fluoro-thiourea derivative | T47D | 7.10 |

| 28 | 4-chlorophenyl derivative | HuCCA-1 | 34.51 |

Furthermore, research into thiourea analogues as TRPV1 receptor antagonists has shown that 2-halogen analogues exhibit enhanced antagonism compared to the prototype antagonist. elsevierpure.com This underscores a recurring theme where halogen substitutions can be a key strategy for optimizing the biological potency of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Models and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of compounds and their biological activities. nih.gov This approach is widely used to guide the design and structural modification of new derivatives with improved bioactivity. nih.gov

For a series of thiourea and sulfonamide derivatives with anticancer properties, six QSAR models were developed using the multiple linear regression (MLR) algorithm. These models demonstrated reliable predictive performance, as indicated by their statistical parameters for the training sets (R²ₜᵣ range = 0.8301–0.9636) and leave-one-out cross-validation sets (R²cv range = 0.7628–0.9290). nih.gov Such models are valuable for predicting the biological activities of newly designed compounds and for understanding the physicochemical properties that govern their efficacy. nih.govresearchgate.net The activity of the compounds was found to be correlated with their hydrophobic and hydrophilic properties, as well as the specific functional groups present in the molecules. researchgate.net

Advanced computational strategies, such as three-dimensional QSAR (3D-QSAR) and molecular field analysis (MFA), are also employed to investigate SAR for complex biological targets. rsc.org These methods generate statistically significant models that can reveal detailed structural requirements for potent inhibitory activity, aiding in the rational design of new compounds with predicted potency and favorable pharmacokinetic profiles. rsc.org

The table below presents the statistical validation parameters for the QSAR models developed for anticancer thiourea derivatives. nih.gov

| Model Parameter | Training Set (tr) | Cross-Validation Set (CV) |

| R² range | 0.8301 – 0.9636 | 0.7628 – 0.9290 |

| RMSE range | 0.0666 – 0.2680 | 0.0926 – 0.3188 |

Identification of Key Structural Features for Optimized Activity

SAR studies help identify the key structural features necessary for the biological activity of 1-(4-Chloro-2-methylphenyl)-2-thiourea derivatives. The thiourea core itself is a vital pharmacophore, playing a crucial role in various biological applications, including enzyme inhibition. nih.gov Its structural resemblance to urea (B33335), with the oxygen atom replaced by sulfur, contributes to its diverse pharmacological activities. nih.gov

Key structural aspects for optimized activity include:

The Thiourea Moiety: The central C=S and N-H groups are critical. The N-H protons can form intramolecular hydrogen bonds, which are evident in spectroscopic analyses and contribute to the molecule's conformation and binding capabilities. nih.gov The thiourea skeleton is frequently encountered in medicinal chemistry due to its versatile applications. researchgate.net

Substituent Position and Electronic Effects: As discussed, the position of substituents on the phenyl rings significantly impacts activity. Electron-donating groups in specific positions can enhance potency through resonance effects, while electron-withdrawing groups can also modulate activity. nih.gov

Molecular Geometry and Intermolecular Interactions: The three-dimensional arrangement of the molecule, including the torsion angle between the aromatic ring and the thiourea unit, is important. nih.gov The crystal structures of active thiourea derivatives often reveal extensive intermolecular hydrogen bonding networks (e.g., N-H···S), which stabilize the structure and can mimic interactions at a biological target. nih.govnih.gov The ability to form these secondary interactions is often linked to greater biological efficiency. nih.gov

Future Research Directions and Academic Applications

Development of Novel Therapeutic Lead Compounds

The thiourea (B124793) scaffold is a recognized building block in the design of new drug candidates due to its ability to interact with various biological targets. biointerfaceresearch.com Future research will likely focus on using 1-(4-Chloro-2-methylphenyl)-2-thiourea as a starting point for developing novel therapeutic agents. By modifying the thiourea structure through the addition of different functional groups, researchers aim to enhance ligand binding to biological targets. biointerfaceresearch.com This approach, combined with high-throughput screening and molecular docking, has been successful in developing potent antitumor agents. biointerfaceresearch.com

The development of hybrid molecules is a promising strategy. For instance, incorporating the this compound structure with other pharmacologically active heterocyclic rings like 1,2,4-triazole could yield compounds with enhanced biological profiles. mdpi.com Research on related substituted phenylthiourea (B91264) derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, including human colon and prostate cancer. nih.gov For example, compounds like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have shown potent growth inhibition of metastatic colon cancer cells. nih.gov These findings suggest that derivatives of this compound could serve as promising leads for new anticancer therapies. biointerfaceresearch.com

Furthermore, the thiourea moiety is crucial in the design of enzyme inhibitors. Hybrids of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea have been identified as potent inhibitors of urease, an enzyme implicated in various pathologies. nih.gov This indicates a clear research path towards developing potent and specific enzyme inhibitors based on the title compound's core structure.

Exploration of New Biological Targets and Pathways

Experimental studies have shown that the therapeutic effects of thiourea derivatives often stem from their ability to target multiple pathways involved in disease progression. biointerfaceresearch.com A key area for future research is the identification and validation of new biological targets for this compound and its analogues.

One significant pathway involves the inhibition of cytokines like interleukin-6 (IL-6), which is known to drive inflammatory responses in several types of cancer. biointerfaceresearch.comnih.gov The ability of substituted thioureas to decrease IL-6 secretion makes this a critical area for further investigation. nih.gov Another important target is the K-Ras protein, a key regulator of cell proliferation. Certain thiourea derivatives have been shown to be effective inhibitors of mutant K-Ras, highlighting a potential mechanism for anticancer activity. biointerfaceresearch.com

In the context of infectious diseases, metal complexes of thiourea derivatives have been shown to act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com This dual-targeting approach is a valuable strategy for overcoming drug resistance. The structural features of thioureas, including a sulfur- and nitrogen-containing core, allow for interactions with various enzymes through hydrogen bonding, making them versatile candidates for targeting a wide range of biological molecules. biointerfaceresearch.com Future studies could explore the potential of this compound and its derivatives to modulate other cellular signaling cascades and molecular targets, thereby expanding their therapeutic potential. mdpi.com

Advanced Material Science Applications (e.g., Chemosensors, Catalysis)

Beyond pharmacology, the thiourea framework is valuable in material science. Thiourea derivatives have demonstrated effectiveness as chemosensors, organogelators, and corrosion inhibitors. nih.gov The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes it an excellent functional unit for the design of chemical sensors. Future research could focus on developing novel chemosensors based on this compound for the detection of specific ions or molecules.

Thiourea derivatives also serve as building blocks and catalysts in various organic transformations. nih.gov Their structural versatility can be exploited to create new catalytic systems for synthesizing complex organic molecules. The specific electronic and steric properties conferred by the 4-chloro and 2-methyl substituents on the phenyl ring could be harnessed to tune the catalytic activity and selectivity of materials derived from the title compound.

Further Elucidation of Coordination Behavior and Complex Design

From a coordination chemistry perspective, thioureas are highly versatile ligands due to their σ-donating and π-acidic properties. nih.gov The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of stable complexes with a variety of metal ions through variable binding modes. nih.gov

Future studies should aim to further elucidate the coordination behavior of this compound with different metal centers. Research on related ligands has shown that two thiourea molecules can coordinate to a metal ion like Copper(II) in a bidentate fashion through the thiocarbonyl sulfur and deprotonated nitrogen atoms, forming a stable CuN₂S₂ core. mdpi.com The design and synthesis of new coordination complexes using this ligand could lead to novel compounds with enhanced biological activities, such as antibacterial agents. nih.gov For example, coordinating thiourea ligands to a silver(I) ion has been shown to significantly increase antibacterial effects. nih.gov Investigating the solid-state geometry and intramolecular hydrogen bonding within these new metal complexes will be crucial for understanding their structure-property relationships. cardiff.ac.uk

Integration of Computational and Experimental Methodologies in Compound Design

The synergy between computational and experimental techniques is crucial for the rational design of new molecules based on the this compound scaffold. Computational methods such as molecular docking are invaluable for predicting the binding conformations of thiourea derivatives within the active sites of biological targets like enzymes. nih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of these molecules, such as the HOMO-LUMO energy gap, which often correlates with biological activity. nih.gov These theoretical calculations can guide the synthesis of new derivatives with optimized properties. For instance, computational studies on 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea have provided insights into the molecule's stability, reactive sites, and noncovalent interactions, which are critical for its function. researchgate.net

Molecular dynamics (MD) simulations can further analyze the interaction of these compounds with their environment, such as a solvent system. researchgate.net By integrating these computational predictions with experimental synthesis, spectroscopic characterization (FT-IR, NMR), and biological evaluation, researchers can establish robust structure-activity relationships (SAR). nih.gov This integrated approach accelerates the discovery and optimization of new compounds for therapeutic or material science applications, making it a vital direction for future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.